
N-(3-bromo-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a fluorenone core. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of fluorenone oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenone derivatives.
Applications De Recherche Scientifique
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the trifluoromethyl group may enhance the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: can be compared with other fluorenone derivatives, such as:
Fluorenone: Lacks the bromine, nitro, and trifluoromethyl groups, making it less reactive and less versatile.
3-bromo-7-nitrofluorenone: Similar but lacks the trifluoromethyl group, affecting its chemical properties and applications.
2,2,2-trifluoroacetamide: Contains the trifluoromethyl group but lacks the fluorenone core, resulting in different reactivity and applications.
The unique combination of functional groups in acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1785-26-8 |
|---|---|
Formule moléculaire |
C15H6BrF3N2O4 |
Poids moléculaire |
415.12 g/mol |
Nom IUPAC |
N-(3-bromo-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H6BrF3N2O4/c16-11-4-8-7-2-1-6(21(24)25)3-9(7)13(22)10(8)5-12(11)20-14(23)15(17,18)19/h1-5H,(H,20,23) |
Clé InChI |
QVRNQSYEJCXCRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


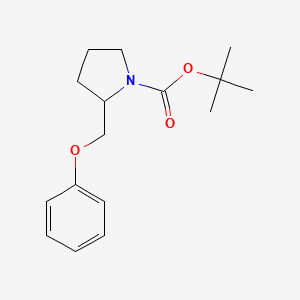
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
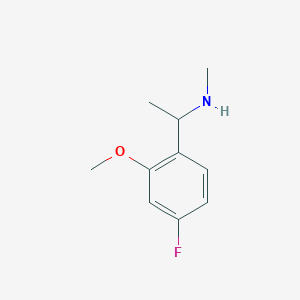
![3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid](/img/structure/B14016934.png)
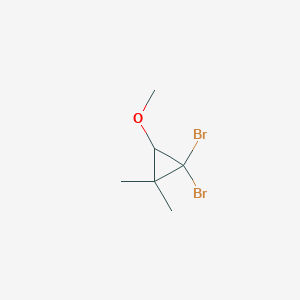

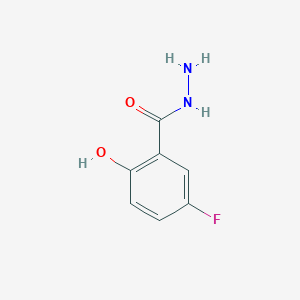
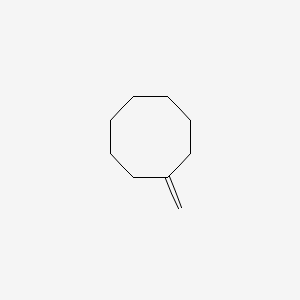
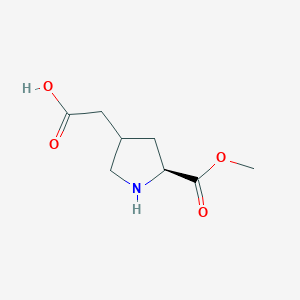
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)

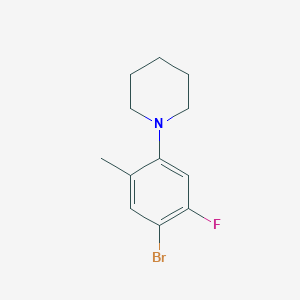
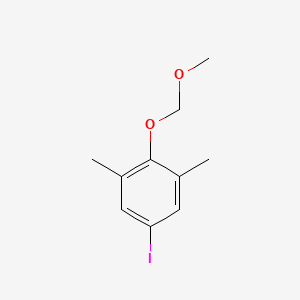
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)
